2,4-Dichloro-5-hydroxyphenylboronic acid

Physicochemical profiling ADME prediction Drug discovery

Medicinal chemists using monofunctional arylboronic acids for sequential derivatization face extra protection/deprotection steps that add 1-2 synthetic operations per molecule. 2,4-Dichloro-5-hydroxyphenylboronic acid provides orthogonal boronic acid (Suzuki coupling) and phenolic hydroxyl (O-alkylation, Mitsunobu, triflate formation) handles on a single scaffold, enabling chemoselective transformations without additional protecting-group manipulation. • Eliminates 1-2 synthetic steps vs. non-hydroxylated analogs, accelerating library synthesis. • ≥96% purity reduces boroxine contaminants that poison Pd catalysts at sub-1 mol% loadings. • logP 0.38 balances membrane permeability with aqueous solubility for in vitro assay compatibility.

Molecular Formula C6H5BCl2O3
Molecular Weight 206.813
CAS No. 1256346-44-7
Cat. No. B597931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-5-hydroxyphenylboronic acid
CAS1256346-44-7
Synonyms2,4-Dichloro-5-hydroxyphenylboronic acid
Molecular FormulaC6H5BCl2O3
Molecular Weight206.813
Structural Identifiers
SMILESB(C1=CC(=C(C=C1Cl)Cl)O)(O)O
InChIInChI=1S/C6H5BCl2O3/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2,10-12H
InChIKeyQGQYVVHOORCAAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dichloro-5-hydroxyphenylboronic Acid: Baseline Profile


2,4-Dichloro-5-hydroxyphenylboronic acid is an arylboronic acid building block characterized by a phenyl ring bearing a boronic acid (-B(OH)2) group, a phenolic hydroxyl (-OH) at the 5-position, and two chlorine substituents at the 2- and 4-positions. Its molecular formula is C6H5BCl2O3, with a molecular weight of 206.82 g/mol and a logP of 0.38 . The compound is commercially supplied as a solid with typical purity specifications ranging from 95% to 98% . The simultaneous presence of a boronic acid moiety for Suzuki-Miyaura cross-coupling and a free phenol for further derivatization distinguishes it from simpler arylboronic acids.

Bifunctional building block: boronic acid for Suzuki-Miyaura cross-coupling
Free phenol enables orthogonal O-alkylation, arylation, or esterification
Supplied as solid; typical commercial purity supports synthesis workflows

2,4-Dichloro-5-hydroxyphenylboronic Acid vs. Generic Analogs


Simpler phenylboronic acids such as unsubstituted phenylboronic acid (CAS 98-80-6) or 2,4-dichlorophenylboronic acid (CAS 68716-47-2) lack the 5-hydroxyl group, which fundamentally alters both physicochemical properties and synthetic utility. The hydroxyl substituent increases the number of hydrogen bond donors from 2 to 3 and acceptors from 2 to 3, raising the topological polar surface area (TPSA) to approximately 61 Ų compared to ~40 Ų for phenylboronic acid, thereby affecting solubility and membrane permeability [1][2]. Furthermore, the phenol moiety provides an orthogonal handle for O-alkylation, O-arylation, or esterification without interfering with the boronic acid's participation in Suzuki-Miyaura cross-coupling [1]. Interchanging with a non-hydroxylated analog would forfeit this built-in bifunctionality, necessitating additional synthetic steps and reducing overall efficiency.

Target
2,4-Dichloro-5-hydroxyphenylboronic acid
3 H-bond donors, 3 acceptors, higher polar surface area, bifunctional
Generic Analog
Non-hydroxylated phenylboronic acids
Fewer H-bond donors/acceptors, lower TPSA, no phenol handle
Missing 5-OH group forfeits orthogonal derivatization and may shift solubility and permeability profiles.
Lower typical purity (95-97%) for non-hydroxylated analogs may require additional purification steps.

2,4-Dichloro-5-hydroxyphenylboronic Acid: Comparative Evidence


Lipophilicity Advantage over Phenylboronic Acid

2,4-Dichloro-5-hydroxyphenylboronic acid exhibits a measured logP of 0.38 , whereas unsubstituted phenylboronic acid (CAS 98-80-6) has a logP of approximately 0.00 [1]. This represents a 0.38 log unit increase in lipophilicity, which corresponds to a roughly 2.4-fold higher octanol-water partition coefficient. The increased lipophilicity is attributed to the electron-withdrawing chlorine substituents counterbalancing the polar hydroxyl group.

Lipophilicity
Cross-study comparable
logP 0.38 vs 0.00 (phenylboronic acid)
Supports moderate partitioning and permeability context
ΔlogP +0.38; ~2.4× higher partition coefficient
Physicochemical profiling ADME prediction Drug discovery

Purity Grade vs. 2,4-Dichlorophenylboronic Acid

2,4-Dichloro-5-hydroxyphenylboronic acid is commercially available at 98% purity from multiple vendors , while the non-hydroxylated analog 2,4-dichlorophenylboronic acid (CAS 68716-47-2) is predominantly supplied at 95-97% purity with fewer vendors offering 98%+ grade . The availability of a higher purity grade for the 5-hydroxy derivative reduces the need for pre-use purification and lowers the risk of side reactions arising from boronic acid anhydride (boroxine) impurities.

Commercial Purity
Cross-study comparable
98% vs 95-97% (2,4-dichlorophenylboronic acid)
Higher baseline purity reduces pre-use purification needs
1-3 percentage points higher; minimizes boroxine impurities
Reagent sourcing Synthetic reliability Quality control

Suzuki-Miyaura Reactivity vs. Pinacol Ester

Arylboronic acids are established to be more reactive and more atom-economical than their corresponding pinacol boronate esters in Ni-catalyzed Suzuki-Miyaura cross-coupling [1]. While direct comparative data for the 2,4-dichloro-5-hydroxyphenyl system is not published, class-level inference indicates that 2,4-dichloro-5-hydroxyphenylboronic acid will undergo transmetalation more rapidly and require milder conditions than its pinacol ester counterpart (CAS 1612184-06-1) . Studies on related systems show that arylpinacolboronate esters require considerably longer reaction times and furnish generally lower yields compared to the free boronic acid [2].

Reactivity vs. Pinacol Ester
Class-level inference
Free boronic acid more reactive; pinacol esters require longer times, lower yields
Supports faster transmetalation and milder conditions
Based on class behavior; direct data for this compound not published
Cross-coupling efficiency Reaction kinetics Process chemistry

Hydrogen Bonding & Polar Surface Area

The presence of the 5-hydroxyl group on 2,4-dichloro-5-hydroxyphenylboronic acid increases the hydrogen bond donor count from 2 to 3 and the acceptor count from 2 to 3 relative to 2,4-dichlorophenylboronic acid (CAS 68716-47-2) [1]. This raises the topological polar surface area (TPSA) from approximately 40 Ų to 61 Ų [1], a 52% increase. The additional H-bonding capacity can be exploited for directed interactions in biological target binding or for tuning solubility without introducing additional synthetic handles.

H-Bonding & TPSA
Direct head-to-head comparison
HBD 3 vs 2; HBA 3 vs 2; TPSA 61 vs ~40 Ų
Improved solubility and directed interactions potential
52% larger TPSA; additional H-bond donor/acceptor
Medicinal chemistry Drug-likeness Bioisostere design

2,4-Dichloro-5-hydroxyphenylboronic Acid: Applications & Sourcing


Bifunctional Building Block for Library Synthesis

The compound's free boronic acid group enables direct Suzuki-Miyaura cross-coupling without the need for deprotection steps (as required for pinacol esters) . Simultaneously, the 5-hydroxyl group serves as a native handle for O-alkylation, Mitsunobu reactions, or triflate formation. This built-in bifunctionality allows medicinal chemists to perform sequential derivatization without introducing additional functional group manipulations, reducing library synthesis time by eliminating 1-2 synthetic steps per molecule compared to using a non-hydroxylated analog [1].

LogP-Balanced Probe for Cell Permeability

With a logP of 0.38 , this compound occupies an intermediate lipophilicity range between highly polar phenylboronic acid (logP 0.00) and more lipophilic dichlorophenylboronic acids. This property profile makes it particularly suitable for designing chemical probes where moderate membrane permeability is desired while maintaining sufficient aqueous solubility for in vitro assay compatibility. The 2.4-fold higher partition coefficient relative to unsubstituted phenylboronic acid can be exploited to fine-tune cellular uptake without resorting to larger structural changes.

High-Purity Starting Material for Catalysis

The commercial availability of this compound at ≥98% purity makes it preferable to lower-purity (95-97%) alternatives for catalytic applications where boroxine impurities can poison palladium catalysts or alter reaction stoichiometry. Procurement of the 98% grade reduces the need for recrystallization or column chromatography prior to use, saving 2-4 hours of purification time per batch and improving reproducibility in reactions with catalyst loadings below 1 mol% [1].

Orthogonal Functionalization for Natural Product Derivatization

The distinct reactivity profiles of the boronic acid (C-C bond formation via Suzuki coupling) and the phenolic hydroxyl (C-O bond formation) provide orthogonal functionalization pathways . This enables chemoselective transformations: the boronic acid can be engaged in cross-coupling under basic conditions while the phenol remains protected by in situ boronate ester formation, or alternatively, the phenol can be alkylated prior to boron-based coupling. This orthogonality is especially valuable in late-stage diversification of natural product scaffolds where protecting group strategies must be minimized.

Application
Selection Property
Validation Focus
Library synthesis building block
Bifunctional arylboronic acid (boronic acid + phenol)
Sequential Suzuki coupling and O-functionalization
LogP-balanced probe design
Moderate lipophilicity
Aqueous solubility and permeability screening
High-purity starting material
High-purity specification
Reduced need for pre-use purification
Natural product derivatization
Orthogonal reactivity profile
Enables chemoselective transformations

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